molecular formula C18H11ClO3 B5821833 2-chloro-4-formylphenyl 2-naphthoate

2-chloro-4-formylphenyl 2-naphthoate

Cat. No. B5821833
M. Wt: 310.7 g/mol
InChI Key: CDRJGVQRPLCNFO-UHFFFAOYSA-N
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Description

2-chloro-4-formylphenyl 2-naphthoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of naphthalene, which is a widely used building block in organic synthesis. The chemical formula for 2-chloro-4-formylphenyl 2-naphthoate is C20H11ClO3, and its molecular weight is 342.75 g/mol.

Mechanism of Action

The mechanism of action of 2-chloro-4-formylphenyl 2-naphthoate is not well understood. However, it is believed that this compound interacts with the electron transport chain in cells, leading to the generation of reactive oxygen species (ROS). ROS are known to cause oxidative damage to cells, which can lead to cell death.
Biochemical and Physiological Effects
Studies have shown that 2-chloro-4-formylphenyl 2-naphthoate has several biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, this compound has been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 2-chloro-4-formylphenyl 2-naphthoate in lab experiments include its high purity and stability, which make it easy to handle and store. However, one of the limitations of using this compound is its high cost, which could limit its use in large-scale experiments.

Future Directions

There are several future directions for the research and development of 2-chloro-4-formylphenyl 2-naphthoate. One of the most promising directions is the development of organic electronic devices using this compound. Additionally, further research is needed to elucidate the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, the synthesis of novel derivatives of this compound could lead to the development of more potent and selective compounds for various applications.

Synthesis Methods

The synthesis of 2-chloro-4-formylphenyl 2-naphthoate involves a multi-step process. The first step involves the reaction of 2-naphthoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-chloro-4-formylaniline in the presence of a base such as triethylamine to yield the final product.

Scientific Research Applications

2-chloro-4-formylphenyl 2-naphthoate has been used extensively in scientific research due to its potential applications in various fields. One of the most significant applications of this compound is in the development of organic electronic devices. This compound has been used as a building block in the synthesis of organic semiconductors, which have shown promising results in the development of high-performance electronic devices.

properties

IUPAC Name

(2-chloro-4-formylphenyl) naphthalene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClO3/c19-16-9-12(11-20)5-8-17(16)22-18(21)15-7-6-13-3-1-2-4-14(13)10-15/h1-11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDRJGVQRPLCNFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)OC3=C(C=C(C=C3)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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